REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:10])([Cl:9])[CH2:3][CH2:4][C:5]([CH3:8])(O)[CH3:6].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Cl:1][C:2]([Cl:10])([Cl:9])[CH2:3][CH2:4][C:5]([CH3:8])=[CH2:6]
|
Name
|
|
Quantity
|
732 g
|
Type
|
reactant
|
Smiles
|
ClC(CCC(C)(O)C)(Cl)Cl
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 155°-160° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the byproduct water being azeotropically removed
|
Type
|
DISTILLATION
|
Details
|
as such distilled under a reduced pressure of 200 mmHg
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the distillate was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCC(=C)C)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |